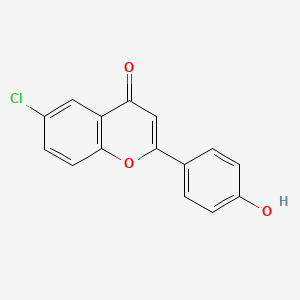

6-Chloro-4'-hydroxyflavone

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

3505-42-8 |

|---|---|

分子式 |

C15H9ClO3 |

分子量 |

272.68 g/mol |

IUPAC 名称 |

6-chloro-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C15H9ClO3/c16-10-3-6-14-12(7-10)13(18)8-15(19-14)9-1-4-11(17)5-2-9/h1-8,17H |

InChI 键 |

SVMNUVYVZFGKRT-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)O |

产品来源 |

United States |

Synthetic Methodologies for 6 Chloro 4 Hydroxyflavone and Its Derivatives

Classical Synthetic Routes to Flavone (B191248) Scaffolds

The construction of the flavone core has traditionally been accomplished through several key named reactions. These methods, while foundational, often provide the basis for more modern and optimized synthetic approaches.

Baker-Venkataraman Rearrangement Applications

The Baker-Venkataraman rearrangement is a cornerstone in the synthesis of flavones and chromones. nih.govacs.org This reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone. thieme-connect.comrsc.org This 1,3-diketone is a crucial intermediate that subsequently undergoes acid-catalyzed cyclization to yield the flavone skeleton. acs.orgnih.gov

The mechanism proceeds through the formation of an enolate from the acetophenone (B1666503), which then intramolecularly attacks the ester carbonyl group. The resulting cyclic alkoxide intermediate rearranges to a more stable phenolate, which upon acidic workup, gives the 1,3-diketone. nih.govthieme-connect.com This method is widely applicable and has been utilized in the synthesis of various substituted flavones. mdpi.comorganic-chemistry.org For instance, the synthesis of 6-chloroflavone (B190342) has been achieved starting from 4-chlorophenol, which is first converted to an acetophenone derivative that then undergoes a Baker-Venkataraman rearrangement. tsijournals.com

The general applicability of the Baker-Venkataraman rearrangement is highlighted in the synthesis of various flavone derivatives. organic-chemistry.org Different bases and solvents can be employed to optimize the reaction conditions. rsc.org

Table 1: Key Features of the Baker-Venkataraman Rearrangement in Flavone Synthesis

| Feature | Description |

| Reaction Type | Rearrangement |

| Starting Material | o-Acyloxyacetophenone |

| Key Intermediate | 1,3-Diketone |

| Catalyst | Base (e.g., KOH, NaH) |

| Final Step | Acid-catalyzed cyclization |

| Product | Flavone |

Fries Rearrangement in Chloroflavone Synthesis

The Fries rearrangement is another classical method that plays a vital role in the synthesis of hydroxyaryl ketones, which are key precursors for flavones. asianpubs.orgacs.org This rearrangement involves the migration of an acyl group from a phenolic ester to the aryl ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). asianpubs.orgjazindia.com The reaction can be directed to yield either the ortho or para isomer by controlling the reaction temperature; lower temperatures favor the para product, while higher temperatures favor the ortho product. asianpubs.org

In the context of chloroflavone synthesis, the Fries rearrangement is particularly useful for introducing the acyl group at the correct position on the chlorinated phenol (B47542) ring. For example, in the synthesis of 6-chloroflavone, 4-chlorophenylacetate (B1239117) can be subjected to a Fries rearrangement to produce 2-hydroxy-5-chloroacetophenone. tsijournals.com This intermediate is then used in subsequent steps to construct the flavone ring. However, the Fries rearrangement can sometimes lead to a mixture of products, which may require chromatographic separation. nih.gov

Targeted Synthesis of 6-Chloro-4'-hydroxyflavone

The specific synthesis of this compound requires careful selection of precursors and strategic application of synthetic reactions to ensure the correct placement of both the chloro and hydroxy substituents.

Precursor Selection and Reaction Optimization

To synthesize this compound, the logical precursors would be a chlorinated A-ring component and a hydroxylated B-ring component.

A-ring Precursor: A suitable precursor for the A-ring is 2-hydroxy-5-chloroacetophenone . This can be synthesized from 4-chlorophenol. The phenol is first acetylated to form 4-chlorophenyl acetate (B1210297), which then undergoes a Fries rearrangement to introduce the acetyl group ortho to the hydroxyl group, yielding the desired 2-hydroxy-5-chloroacetophenone. tsijournals.com

B-ring Precursor: For the B-ring, a derivative of 4-hydroxybenzoic acid is required. A common choice is 4-hydroxybenzoyl chloride . To prevent unwanted reactions with the hydroxyl group, it is often protected, for example, as a benzyl (B1604629) ether, which can be deprotected in a later step.

The reaction between 2-hydroxy-5-chloroacetophenone and a protected 4-hydroxybenzoyl chloride, followed by a Baker-Venkataraman rearrangement, would yield the corresponding 1,3-diketone. Subsequent acid-catalyzed cyclization and deprotection would afford the final product, this compound.

Regioselective Functionalization Strategies

Regioselectivity is a critical aspect of the synthesis of asymmetrically substituted flavones like this compound.

The Fries rearrangement of 4-chlorophenyl acetate is a key step where regiocontrol is important. The conditions must be optimized to favor the formation of the ortho-acylated product, 2-hydroxy-5-chloroacetophenone, over the para-acylated isomer.

Another crucial step is the cyclization of the intermediate chalcone (B49325) . The oxidative cyclization of a 2'-hydroxychalcone (B22705) is a common method to form the flavone ring. innovareacademics.in For the synthesis of this compound, the corresponding chalcone would be 1-(5-chloro-2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one. Various reagents can be used for this cyclization, such as iodine in DMSO, which has been shown to be effective. innovareacademics.in The regioselectivity of this cyclization is generally high, leading to the desired flavone structure. The synthesis of a 6-C-glucosylflavone has demonstrated the feasibility of regioselective synthesis starting from a functionalized phloroacetophenone derivative. nih.gov

Advanced Synthetic Approaches for Substituted Flavones

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of substituted flavones, often providing advantages in terms of efficiency, selectivity, and environmental impact.

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of flavones. These methods include the carbonylative cyclization of 2-iodophenols with terminal acetylenes, which can be performed under mild conditions with high efficiency. researchgate.net Palladium-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones offers a divergent route to both flavones and flavanones. rsc.orgnih.gov The Suzuki-Miyaura cross-coupling reaction has also been employed to prepare functionalized flavones, including those with aryl substituents at the C-8 position. nih.gov

Microwave-assisted synthesis has been shown to accelerate many organic reactions, including the synthesis of flavones. acs.orgthieme-connect.com Microwave irradiation can lead to shorter reaction times, cleaner reactions, and higher yields compared to conventional heating methods. acs.orgresearchgate.net Solvent-free microwave-assisted synthesis of flavones from 1-(2-hydroxyphenyl)-3-aryl-1,3-propanediones using ZnO nanoparticles as a promoter has been reported as a simple and efficient protocol. asianpubs.org

Combinatorial synthesis approaches have been developed for the rapid generation of libraries of flavone derivatives for biological screening. nih.gov These methods often utilize solid-phase synthesis techniques to create a diverse range of substituted flavones. acs.orgnih.gov This allows for the systematic exploration of structure-activity relationships.

Table 2: Comparison of Advanced Synthetic Methods for Flavones

| Method | Advantages | Disadvantages |

| Palladium-Catalysis | High efficiency, good functional group tolerance, mild reaction conditions. rsc.orgresearchgate.net | Catalyst cost and removal can be a concern. |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, cleaner reactions. acs.orgasianpubs.org | Requires specialized equipment, potential for localized overheating. |

| Combinatorial Synthesis | Rapid generation of large libraries of compounds, suitable for drug discovery. nih.govnih.gov | Often requires specialized resins and linkers, purification can be challenging. |

Stereoselective Synthesis Techniques

While this compound itself is an achiral molecule, the synthesis of its chiral derivatives, such as flavanones or flavonols, necessitates stereoselective methods to control the configuration of newly formed stereocenters. nih.govjazindia.com These techniques are crucial for producing enantiomerically pure compounds, which is often a prerequisite for studying their biological interactions. nih.gov

Several powerful strategies have been developed for the stereoselective synthesis of flavonoids: jazindia.comdntb.gov.ua

Sharpless Asymmetric Dihydroxylation: This method can be used on a 2'-hydroxychalcone precursor. The reaction introduces two hydroxyl groups across the double bond with high enantiomeric excess, forming a chiral diol. nih.gov This diol can then be further manipulated, for instance, via an intramolecular Mitsunobu reaction, to cyclize into an enantiomerically pure 3-hydroxyflavanone. nih.gov

Diels-Alder Reaction: Asymmetric [4+2] cycloaddition reactions, often catalyzed by chiral complexes like boron-BINOL, represent another advanced strategy. nih.gov This method can be employed to construct the core heterocyclic system with controlled stereochemistry. nih.govrsc.org

Organocatalysis and Biocatalysis: The use of small organic molecules (organocatalysts) or enzymes (biocatalysis) offers an environmentally friendly approach to chiral synthesis. nih.gov Yeasts, for example, have been used to synthesize chiral flavanones and flavan-4-ols. nih.gov

These methodologies provide access to specific stereoisomers of flavonoid derivatives, which is a critical aspect of modern medicinal chemistry and drug discovery. jazindia.comdntb.gov.ua

Catalyst-Mediated Reactions in Flavone Synthesis

Catalysts play a pivotal role in improving the efficiency, selectivity, and environmental footprint of flavone synthesis. Both acid and base catalysts are commonly employed in key cyclization and rearrangement steps.

One of the most traditional routes to flavones is the Baker-Venkataraman rearrangement . innovareacademics.intandfonline.com This process typically involves the conversion of a 2-hydroxyacetophenone (B1195853) to its benzoyl ester, followed by a base-catalyzed rearrangement to form a 1,3-diketone intermediate. innovareacademics.intsijournals.com This diketone is then cyclized under acidic conditions to yield the flavone. innovareacademics.intsijournals.com Recent advancements have focused on developing more efficient and greener catalysts for this rearrangement. For instance, choline (B1196258) hydroxide (B78521) has been demonstrated as an effective base catalyst for the one-pot synthesis of 3-aroylflavones, including 3-benzoyl-6-chloroflavone, from 5'-chloro-2'-hydroxyacetophenone. tandfonline.com Other basic catalysts used include potassium hydroxide (KOH) in pyridine. tandfonline.com

Another significant pathway is the Algar-Flynn-Oyamada (AFO) reaction , which involves the oxidative cyclization of a 2'-hydroxychalcone using alkaline hydrogen peroxide to form a flavonol (a 3-hydroxyflavone). acs.org This method is particularly useful for synthesizing flavonols with specific substitution patterns. acs.org

The direct synthesis of 6-chloroflavone has been achieved starting from 4-chlorophenol. The process involves a Fries rearrangement of 4-chlorophenylacetate to produce 2-hydroxy-5-chloroacetophenone, which then undergoes the Baker-Venkataraman reaction sequence to yield the final 6-chloroflavone product. tsijournals.com Acid catalysts such as sulfuric acid in acetic acid or methane (B114726) sulphonic acid are often used for the final dehydrative cyclization of the 1,3-diketone or chalcone intermediate. tsijournals.comresearchgate.net Furthermore, metal-catalyzed reactions, such as those using palladium complexes, have been explored for constructing the flavone skeleton through cross-coupling reactions. nih.gov

Characterization Techniques for Synthesized Flavones

Following synthesis, the structural confirmation and purity assessment of this compound are established using a combination of spectroscopic and chromatographic methods. silae.itsysrevpharm.org

Spectroscopic Analysis (e.g., NMR, IR, UV-Vis, MS)

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and connectivity of the synthesized compound. silae.it

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of flavones. nih.govresearchgate.net In the ¹H NMR spectrum of a this compound, one would expect to see characteristic signals for the protons on the A, B, and C rings. The presence of the hydroxyl group on the B-ring and the chlorine atom on the A-ring would influence the chemical shifts of adjacent protons. nih.gov Similarly, the ¹³C NMR spectrum would show a distinct signal for the carbonyl carbon (C4) in the downfield region (around 178 ppm) and other signals corresponding to the chlorinated and hydroxylated aromatic rings. innovareacademics.in

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. sysrevpharm.org The spectrum of this compound would be characterized by a strong absorption band for the carbonyl (C=O) group of the pyranone ring (typically around 1620-1650 cm⁻¹), a broad band for the hydroxyl (O-H) group, and absorptions corresponding to the aromatic C-H and C-C bonds, as well as the C-Cl stretching vibration. tsijournals.commdpi.comrsc.org

UV-Visible (UV-Vis) Spectroscopy: Flavones typically exhibit two major absorption bands in their UV-Vis spectra. tsijournals.com These bands, often referred to as Band I (320–385 nm) and Band II (240–285 nm), arise from the electronic transitions within the cinnamoyl (B-ring and C-ring) and benzoyl (A-ring) systems, respectively. The exact position of the maximum absorbance (λmax) is influenced by the substitution pattern. silae.it

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. innovareacademics.in For this compound, the molecular ion peak would confirm its elemental composition. The fragmentation of flavonoids under electron impact is well-studied and often involves characteristic retro-Diels-Alder reactions, providing further structural confirmation. jst.go.jp High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula with high accuracy. mdpi.com

| Technique | Expected Observations for this compound | Reference |

|---|---|---|

| ¹H NMR | Signals for aromatic protons on A and B rings, singlet for H-3, and a singlet for the hydroxyl proton. | tsijournals.comnih.gov |

| ¹³C NMR | Carbonyl signal (C4) around δ 178 ppm; signals for carbons attached to chlorine and hydroxyl groups will be shifted. | innovareacademics.innih.gov |

| IR (cm⁻¹) | ~3400 (O-H stretch, broad), ~1630 (C=O stretch), ~1500-1600 (Aromatic C=C stretch), C-Cl stretch. | tsijournals.comsysrevpharm.orgrsc.org |

| UV-Vis (nm) | Two major absorption bands (Band I: ~320-385 nm, Band II: ~240-285 nm). | tsijournals.comsilae.it |

| Mass Spec (MS) | Molecular ion peak corresponding to C₁₅H₉ClO₃; characteristic flavonoid fragmentation pattern. | mdpi.comjst.go.jp |

Chromatographic Purity Assessment

Chromatographic methods are essential for verifying the purity of the synthesized flavone and for monitoring the progress of the reaction. sysrevpharm.org

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to check the purity of the synthesized compound and to follow the course of a reaction. silae.it The purity is qualitatively assessed by the presence of a single spot on the TLC plate after development and visualization under UV light or with a staining agent like iodine. tsijournals.comsilae.itsysrevpharm.org The retention factor (Rf) value is a characteristic property under defined conditions.

High-Performance Liquid Chromatography (HPLC): For a more rigorous quantitative assessment of purity, HPLC is the method of choice. vwr.com A sample is considered pure if the chromatogram shows a single major peak. Analytical HPLC can determine the purity of a compound to a high degree of accuracy (e.g., >98%). acs.orgvwr.com

| Technique | Purpose | Reference |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Qualitative purity check, reaction monitoring. | tsijournals.comsilae.itsysrevpharm.org |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment. | acs.orgvwr.com |

Biological Activities and Pharmacological Potential

Modulatory Effects on Inflammatory Pathways

The anti-inflammatory properties of flavonoids, including 6-Chloro-4'-hydroxyflavone, are a subject of extensive research. These compounds are known to interact with various components of inflammatory signaling cascades, thereby modulating the cellular response to inflammatory stimuli.

The core structure of flavones is recognized for its anti-inflammatory activity, which is largely attributed to its ability to interfere with key inflammatory pathways such as NF-κB, MAPK, and JNK-STAT. acs.orgnih.govbsb-muenchen.de Flavonoids can inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs). nih.gov

Research on hydroxylated flavones has demonstrated that these compounds can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and PGE2, respectively. nih.gov For instance, studies on kidney mesangial cells, which are crucial in the pathology of glomerulonephritis, have shown that certain hydroxyflavones can potently inhibit lipopolysaccharide (LPS)-induced NO production. researchgate.netplos.orgnih.gov Specifically, 6-hydroxyflavone (B191506) was identified as a highly active compound in this regard. researchgate.netplos.orgnih.gov The mechanism for some derivatives, like 6-methoxyflavone, involves the inhibition of the downstream iNOS protein expression rather than directly affecting the NF-κB pathway. plos.org The presence of a chlorine atom on the flavone (B191248) skeleton, as seen in this compound, can further influence this activity. Studies on other chlorinated flavonoids have shown significant inhibitory effects on pathogenic bacteria, suggesting a potential role in modulating inflammatory responses associated with infections. mdpi.comresearchgate.net

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 6-Hydroxyflavone | Rat Mesangial Cells | ~2.0 | researchgate.netplos.orgnih.gov |

| 4',6-Dihydroxyflavone | Rat Mesangial Cells | ~2.0 | researchgate.netplos.org |

| 6-Methoxyflavone | Rat Mesangial Cells | 0.192 | plos.orgnih.gov |

| 3',4'-Dihydroxyflavone | RAW 264.7 Macrophages | 9.61 ± 1.36 | nih.gov |

| Luteolin | RAW 264.7 Macrophages | 16.90 ± 0.74 | nih.gov |

The structure-activity relationship (SAR) of flavones is critical in determining their anti-inflammatory efficacy. The position and number of hydroxyl (-OH) groups on the flavone backbone significantly alter its biological activity. researchgate.net

Systematic studies have revealed that hydroxyl groups are generally indispensable for the anti-inflammatory function of flavones. acs.orgnih.govscispace.com Specifically, a hydroxyl group at the C-4' position on the B-ring is known to enhance anti-inflammatory effects. acs.orgnih.govscispace.commdpi.com Conversely, hydroxylation at the C-6 position on the A-ring has been reported in some contexts to attenuate activity. acs.orgnih.govresearchgate.netscispace.com

However, direct investigations on rat mesangial cells provided contrasting results, where 6-hydroxyflavone and 4',6-dihydroxyflavone exhibited unexpectedly high potency, superior to many well-studied polyhydroxylated flavones like quercetin and myricetin. researchgate.netplos.org This suggests that the influence of hydroxylation patterns can be cell-type specific. The 4'-hydroxy group in this compound is consistent with features known to promote anti-inflammatory activity, while the 6-chloro substitution introduces an electronic and steric factor that differentiates it from its hydroxylated counterparts. The combination of a halogen at position 6 and a hydroxyl group at 4' presents a unique structural motif for pharmacological activity.

Antioxidant and Redox Modulation Properties

Flavonoids are well-known for their ability to act as antioxidants, a property that is closely linked to their chemical structure, particularly the arrangement of hydroxyl groups.

The antioxidant capacity of flavones is largely dependent on the number and position of hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals. mdpi.com The presence of a hydroxyl group on the B-ring, such as the 4'-OH group in this compound, is a key feature for radical scavenging activity. mdpi.comnih.gov Studies have shown that flavones can effectively scavenge radicals in DPPH assays and inhibit lipid peroxidation. nih.gov While unsubstituted flavone and monohydroxylated flavones may not possess strong antioxidant properties on their own, the specific placement of the hydroxyl group is crucial. mdpi.com The 4'-hydroxy substitution is favorable for antioxidant activity. nih.gov

Beyond simple antioxidant scavenging, flavonoids can modulate cellular redox environments. They can influence the levels of reactive oxygen species (ROS), which act as both damaging agents and signaling molecules. nih.govacs.org Some studies have shown that certain hydroxylated flavones can significantly downregulate cellular ROS in a dose-dependent manner. nih.gov For example, 6,3´,4´-trihydroxyflavone and 7,3´,4´-trihydroxyflavone demonstrated potent ROS-scavenging abilities with IC50 values of 3.02 µM and 2.71 µM, respectively. nih.gov

Interestingly, some flavonoids can also exhibit pro-oxidant effects under certain conditions. Research on flavanones has indicated that hydroxylation at the C-4' or C-6 position is essential for the induction of endogenous ROS production in human leukemia cells, which in turn triggers apoptosis. nih.gov This suggests that compounds like this compound could potentially modulate ROS levels, either by acting as an antioxidant to reduce oxidative stress or by selectively inducing ROS to promote programmed cell death in pathological cells. nih.gov

Antimicrobial Efficacy and Antiviral Investigations

Flavonoids have been recognized for centuries for their role in treating human diseases and are increasingly investigated for their specific anti-infective properties. nih.gov

The antimicrobial activity of flavonoids is well-documented, with efficacy against a range of bacteria, fungi, and viruses. nih.govscialert.net The mechanism of action can involve the inhibition of cytoplasmic membrane function, energy metabolism, and DNA gyrase. nih.gov The introduction of halogen atoms, such as chlorine, into the flavonoid structure can significantly impact this activity. A recent study demonstrated that 6-chloro-8-nitroflavone possessed potent inhibitory activity against pathogenic bacteria, highlighting the potential of 6-chloro substituted flavones as antimicrobial agents. mdpi.comresearchgate.net

In the realm of antiviral research, chlorinated flavonoids have shown promising results. For instance, derivatives such as 6-chloro-3-methoxy-flavone-4′-carboxylic acid and 6-chloro-4′-oxazolinyl flavone were found to effectively inhibit Human Rhinovirus (HRV-1B). nih.govmdpi.com Another study reported that a flavanone (B1672756), 6-chloro-4′-oxazolinyl, and a flavone, 6-chloro-3-hydroxyflavone-4′-carboxylic acid, strongly inhibited poliovirus type-2. nih.gov These findings underscore the potential of the 6-chloro substitution on the flavone scaffold for the development of antiviral compounds.

| Compound | Virus | Activity/IC50 (μM) | Reference |

|---|---|---|---|

| 6-chloro-3-Methoxyflavone-4′-carboxylic acid | Human Rhinovirus (HRV-1B) | 3.82 | nih.gov |

| 6-chloro-4′-oxazolinyl flavonoids | Human Rhinovirus (HRV-1B) | 5.161 | nih.gov |

| 6-chloro-4′-oxazolinyl (flavanone) | Poliovirus type-2 (PV-2) | 2.791 | nih.gov |

| 6-chloro-3-hydroxyflavone-4′-carboxylic acid | Poliovirus type-2 (PV-2) | 1.91 | nih.gov |

Antibacterial Activity Profiling

The antibacterial potential of flavonoids is a subject of extensive research, with structural characteristics playing a crucial role in their efficacy. While direct antibacterial studies on this compound are not extensively detailed in the available literature, the activity of structurally related compounds provides significant insights.

Research into chlorinated flavonoids has demonstrated notable antibacterial action. For instance, 6-chloro-8-nitroflavone has shown potent inhibitory effects against a range of pathogenic microbes, including Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, and the yeast Candida albicans researchgate.net. This suggests that the presence of a chlorine atom on the flavone backbone can contribute positively to its antimicrobial properties.

Furthermore, structure-activity relationship (SAR) studies have highlighted the importance of specific hydroxylation patterns for antibacterial efficacy. The presence of a hydroxyl group at the 4' position of the B-ring is considered an important feature for activity against methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. This observation, combined with the known effects of chlorine substitution, suggests a strong theoretical basis for the antibacterial potential of this compound, warranting further targeted investigation to determine its specific minimum inhibitory concentrations (MICs) against various bacterial strains.

Antiviral Spectrum of Flavone Derivatives

Flavone derivatives, particularly those with halogen substitutions, have emerged as promising candidates in antiviral research. Studies on compounds structurally analogous to this compound have demonstrated significant inhibitory activity against human picornaviruses, such as poliovirus and rhinovirus, which are non-enveloped, single-stranded RNA viruses nih.govnih.gov.

Research has identified several chlorinated flavones with potent antiviral effects. For example, 6-chloro-3-hydroxyflavone-4′-carboxylic acid was found to be a strong inhibitor of Poliovirus type-2 (PV-2), exhibiting a half-maximal inhibitory concentration (IC50) of 1.91 μM in HeLa cells nih.gov. Similarly, another derivative, 6-chloro-3-methoxyflavone-4′-carboxylic acid, showed effective inhibition of Human Rhinovirus type 1B (HRV-1B) with an IC50 value of 3.82 μM nih.gov. These compounds are believed to exert their effects by interfering with various stages of the viral life cycle, including attachment, entry, and replication nih.gov.

Table 1: Antiviral Activity of 6-Chloro-Flavone Derivatives

| Compound | Virus | Cell Line | IC50 (μM) | Citation |

| 6-chloro-3-hydroxyflavone-4′-carboxylic acid | Poliovirus type-2 (PV-2) | HeLa | 1.91 | nih.gov |

| 6-chloro-3-methoxyflavone-4′-carboxylic acid | Human Rhinovirus type 1B (HRV-1B) | HeLa | 3.82 | nih.gov |

| 6-chloro-4′-oxazolinyl flavanone | Poliovirus type-2 (PV-2) | HeLa | 2.791 | nih.gov |

The potent activity of these closely related derivatives underscores the potential of the 6-chloro-flavone scaffold as a basis for the development of novel antiviral agents.

Antiproliferative and Chemotherapeutic Research

In Vitro Antiproliferative Activity against Cancer Cell Lines

The antiproliferative properties of flavonoids against various cancer cell lines are well-documented. The specific structural features of this compound—namely the chlorine atom on the A-ring and the hydroxyl group on the B-ring—are supported by structure-activity relationship studies as being favorable for cytotoxic activity.

Systematic studies on extensive libraries of flavone derivatives have shown that the presence of free hydroxyl groups is essential for enhanced anti-proliferative effects against breast cancer cell lines reading.ac.uk. Furthermore, the incorporation of electron-withdrawing groups, such as chlorine, at the 4' position of the B-ring has been shown to enhance cytotoxic activity reading.ac.uk. While this compound has the chlorine at the 6-position, the principle of halogenation contributing to bioactivity is well-established eurochlor.org.

Studies on other hydroxyflavones have demonstrated significant antiproliferative effects. For example, 3,5,7-trihydroxyflavone (galangin) was found to inhibit the growth of the androgen-independent human prostate adenocarcinoma cell line (PC-3) with IC50 values ranging from 25.81 µM to 64.30 µM, depending on the specific cytotoxicity assay used nih.gov. In another study, novel flavone analogues demonstrated high efficacy against the MDA-MB-231 and MCF-7 breast cancer cell lines, with IC50 values as low as 5.0 μM nih.gov.

Table 2: Antiproliferative Activity of Related Flavonoids

| Compound | Cancer Cell Line | Cancer Type | IC50 (μM) | Citation |

| 3,5,7-trihydroxyflavone | PC-3 | Prostate Cancer | 25.81 (SRB Assay) | nih.gov |

| 3,5,7-trihydroxyflavone | PC-3 | Prostate Cancer | 64.30 (MTT Assay) | nih.gov |

| Flavone Analogue 10 | MDA-MB-231 | Breast Cancer (ER-) | 5.0 | nih.gov |

| Flavone Analogue 10 | MCF-7 | Breast Cancer (ER+) | 5.0 | nih.gov |

| Flavone Analogue 24 | MDA-MB-231 | Breast Cancer (ER-) | 5.0 | nih.gov |

| Flavone Analogue 24 | MCF-7 | Breast Cancer (ER+) | 8.0 | nih.gov |

These findings collectively suggest that this compound is a promising candidate for antiproliferative research, although specific IC50 values for this compound against a broad panel of cancer cell lines require direct experimental determination.

Exploration of Antitumor Potential

Beyond in vitro cytotoxicity, the exploration of a compound's antitumor potential involves in vivo studies to assess its effects on tumor growth in a biological system. While in vivo data for this compound is not currently available, studies on related hydroxyflavones provide a basis for its potential in this area.

Research on 3,5,7-trihydroxyflavone has demonstrated its ability to significantly inhibit tumor growth in a mice Ehrlich Ascites Carcinoma (EAC) model. This in vivo study also showed an increase in the survival percentage of the treated mice, suggesting a tangible therapeutic benefit nih.gov. The mechanism of action was linked to the induction of reactive oxygen species (ROS) generation within the cancer cells, leading to apoptosis nih.gov. This demonstrates that hydroxyflavones can exert potent antitumor effects in a living organism, providing a strong rationale for investigating the in vivo efficacy of this compound.

Neuropharmacological and Central Nervous System Activities

Anxiolytic-like Effects of Flavone Derivatives

A significant body of research has pointed to the potential of flavonoids to modulate the central nervous system, with many exhibiting anxiolytic-like properties. These effects are often mediated through interaction with the γ-aminobutyric acid type A (GABAA) receptors, which are the primary targets for benzodiazepine (B76468) (BZD) drugs like diazepam nih.govnih.gov.

The anxiolytic action of benzodiazepines is primarily mediated by GABAA receptors containing α2 and α3 subunits nih.gov. Notably, several flavonoids have been shown to bind to the BZD site on these receptors, acting as positive allosteric modulators that enhance the effect of GABA mdpi.com. This modulation increases the inhibitory tone in the brain, leading to a reduction in anxiety.

The structural features of this compound are highly relevant to this activity. Apigenin (5,7,4′-trihydroxyflavone), which shares the 4'-hydroxy B-ring with the target compound, demonstrates clear anxiolytic activity in animal models by competitively binding to the BZD receptor site nih.gov. This suggests that the 4'-hydroxy group is a key pharmacophore for this interaction. The presence of a chlorine atom at the 6-position is also significant, as other chlorinated flavones have been identified as positive modulators of GABAA receptors mdpi.com. This convergence of evidence strongly suggests that this compound possesses the necessary structural motifs to act as a ligand for the GABAA receptor, making it a compelling candidate for further investigation as a novel anxiolytic agent nih.gov.

Modulation of Neurotransmitter Systems, including GABAergic Receptors

Flavonoids, a class of polyphenolic compounds, have been identified as significant modulators of the central nervous system, particularly through their interaction with γ-aminobutyric acid type A (GABA-A) receptors. These receptors are ligand-gated ion channels that play a crucial role in mediating inhibitory neurotransmission in the brain. The modulation of GABA-A receptors by flavonoids can elicit various pharmacological effects, including anxiolytic, sedative, and anticonvulsant activities.

The structure of the flavone nucleus is a key determinant of its activity and efficacy at the GABA-A receptor. Research has focused on how substitutions on the flavone backbone influence these interactions. Specifically, substitutions at the 6-position of the A-ring have been shown to be an important determinant of efficacy. nih.gov For instance, studies comparing various 6-substituted flavones have revealed drastically different pharmacological profiles. nih.gov

While 6-bromoflavone (B74378) acts as a positive allosteric modulator at the benzodiazepine site of the GABA-A receptor, 6-fluoroflavone (B74384) and 6-chloroflavone (B190342) were found to be neutralizing modulators. nih.gov This indicates that the nature of the halogen substituent at the 6-position significantly impacts the compound's effect on GABA-induced currents. Other related compounds, such as 6-methylflavanone, have also been identified as flumazenil-insensitive positive modulators of GABA-A receptors, showing selectivity for certain receptor subtypes. nih.gov 6-hydroxyflavone has demonstrated subtype-selective modulation and anxiolytic effects in animal models without the common side effects of sedation or cognitive impairment. nih.gov These findings underscore the principle that specific structural modifications, such as the chloro and hydroxyl groups in this compound, are critical in defining the compound's potential interaction with and modulation of GABAergic systems.

| Compound | Substitution at C6 | GABA-A Receptor Activity | Reference |

| 6-Bromoflavone | Bromo | Positive Modulator | nih.gov |

| 6-Fluoroflavone | Fluoro | Neutralizing Modulator | nih.gov |

| 6-Chloroflavone | Chloro | Neutralizing Modulator | nih.gov |

| 6-Hydroxyflavone | Hydroxy | Positive Modulator (subtype selective) | nih.gov |

| 6-Methylflavanone | Methyl | Positive Modulator (subtype selective) | nih.gov |

Bone Metabolism and Differentiation Studies

Flavonoids have garnered attention for their potential role in bone health, primarily through their influence on the balance between bone formation by osteoblasts and bone resorption by osteoclasts. mdpi.com Maintaining bone homeostasis is critical, and disruptions can lead to metabolic bone diseases like osteoporosis.

Several flavones have demonstrated the ability to promote the differentiation of osteoblasts, the cells responsible for synthesizing new bone matrix. nih.govfrontiersin.org This pro-osteogenic activity is mediated through various cellular signaling pathways.

Quercetin: This flavonoid has been shown to stimulate the expression of key osteoblast markers, including bone morphogenetic protein 2 (BMP-2), Runx2, osteopontin, and osteocalcin. spandidos-publications.com It influences signaling pathways such as the Wnt/β-catenin and MAPK pathways to enhance osteoblast differentiation. nih.govfrontiersin.org

Kaempferol: Kaempferol promotes osteoblast differentiation through the BMP-2 signaling pathway, which subsequently activates the transcription factor RUNX2, a master regulator of osteogenesis. frontiersin.org This leads to the expression of genes responsible for bone mineralization. frontiersin.org

Daidzein: As a phytoestrogen, daidzein enhances osteoblast viability and differentiation. frontiersin.org It has been observed to increase alkaline phosphatase (ALP) activity, osteocalcin synthesis, and the expression of BMP-2 in osteoblast cultures. frontiersin.org

Baicalein: This flavone enhances the osteogenic differentiation of stem cells by inducing the Wnt/β-catenin signaling pathway. nih.gov

These studies collectively suggest that flavones with structural similarities to this compound can positively influence bone formation by stimulating the maturation and activity of osteoblasts.

| Flavone | Key Signaling Pathway(s) | Effect on Osteoblast Markers | Reference |

| Quercetin | Wnt/β-catenin, MAPK | ↑ BMP-2, Runx2, Osteocalcin | nih.govspandidos-publications.com |

| Kaempferol | BMP-2/SMAD1/5/8 | ↑ BMP-2, RUNX2 | frontiersin.org |

| Daidzein | Estrogen Receptor, BMP-2 | ↑ ALP, Osteocalcin, BMP-2 | frontiersin.org |

| Baicalein | Wnt/β-catenin, MEK/ERK | ↑ Osteogenic differentiation | nih.gov |

The promotion of osteoblast differentiation and function by flavonoids is intrinsically linked to the process of bone mineralization, which involves the deposition of calcium phosphate in the form of hydroxyapatite. Enhanced osteogenic activity, as stimulated by compounds like quercetin and kaempferol, leads to an increase in the synthesis of bone matrix proteins such as collagen type 1 and osteocalcin. frontiersin.orgspandidos-publications.com This protein matrix is essential for the subsequent nucleation and growth of hydroxyapatite crystals.

Increased activity of alkaline phosphatase (ALP), a key enzyme and early marker of osteoblast differentiation, is a common effect of pro-osteogenic flavones. frontiersin.org ALP plays a crucial role in mineralization by increasing the local concentration of inorganic phosphate. Therefore, the demonstrated ability of related flavones to upregulate osteogenic markers and signaling pathways strongly implies a corresponding enhancement of calcium deposition in cellular models of bone formation. The end-point of successful osteoblast differentiation is the formation of a mineralized matrix, confirming the role of these compounds in promoting calcium accretion.

Renal Protective and Metabolic Regulation Studies

Flavonoids exhibit a range of biological activities that may be beneficial for renal health and metabolic regulation. Their antioxidant and anti-inflammatory properties are central to these protective effects.

Numerous studies have highlighted the renoprotective actions of flavonoids in various models of kidney injury. researchgate.netnih.gov These compounds can mitigate damage caused by nephrotoxic agents, metabolic disorders, and ischemia-reperfusion (I/R) injury. researchgate.netnih.govkarger.com

The protective mechanisms are multifaceted and include:

Antioxidant Effects: Flavonoids can reduce oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase. karger.commdpi.com

Anti-inflammatory Action: They can suppress inflammatory pathways, such as the NF-κB pathway, reducing the expression of pro-inflammatory cytokines that contribute to renal tissue damage. mdpi.com

Modulation of Signaling Pathways: Flavonoids like apigenin and luteolin have been shown to modulate pathways such as JAK2/STAT3 and Nrf2, which are involved in cellular defense against oxidative stress and inflammation. karger.com

Flavonoids have demonstrated protective effects against kidney damage induced by toxins (e.g., cisplatin, lead), drugs, and metabolic conditions like diabetes. researchgate.netnih.gov They help preserve renal function by protecting glomerular and tubular cells from injury, thereby reducing markers of kidney damage such as microalbuminuria. nih.gov

Protein glycation is a non-enzymatic reaction between sugars and proteins that leads to the formation of advanced glycation end products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of diabetic complications and aging. nih.gov Many flavonoids have been identified as potent inhibitors of protein glycation. nih.govmdpi.com

The primary mechanism for this inhibitory action is believed to be their strong antioxidant and free radical scavenging properties. nih.govresearchgate.net The glycation process is accompanied by oxidative reactions, and by quenching the associated free radicals, flavonoids can interrupt the formation of AGEs at various stages. nih.govresearchgate.net

Studies have shown that flavonoids such as luteolin, quercetin, and baicalin are effective inhibitors of AGE formation. nih.govmdpi.com For example, luteolin was found to be a potent inhibitor in both the middle and late stages of glycation, significantly reducing the formation of AGEs and the subsequent cross-linking of proteins. nih.gov The inhibitory capability of flavonoids against protein glycation has been significantly correlated with their ability to scavenge free radicals. nih.gov This suggests that flavones, including potentially this compound, could play a role in mitigating complications associated with AGE accumulation.

| Flavonoid | Reported IC50 / % Inhibition | Target Stage of Glycation | Reference |

| Luteolin | IC50: 66.1 µM (Middle Stage) | Early, Middle, Late | nih.gov |

| Rutin | IC50: 71.8 µM (Middle Stage) | Early, Middle | nih.gov |

| Baicalin | 90.4% inhibition at 100 µg/mL | Overall AGE formation | mdpi.com |

| Aminoguanidine (Reference) | 75.9% inhibition at 100 µg/mL | Overall AGE formation | mdpi.com |

Other Biological Targets and Activities

While research has explored various biological effects of flavonoids, specific data on the activity of this compound against certain enzymes and parasites remains limited in publicly available scientific literature. The following sections address the specified biological targets.

Enzyme Inhibition Profiles (e.g., BACE1, Cytochrome P450 2C9)

There is currently a lack of specific research findings detailing the inhibitory activity of this compound against the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and Cytochrome P450 2C9 (CYP2C9).

Similarly, Cytochrome P450 2C9 is a crucial enzyme in the metabolism of many drugs. Inhibition of CYP2C9 can lead to significant drug-drug interactions. Studies have examined the inhibitory effects of various flavonoids on this enzyme. For instance, the non-chlorinated analog, 6-hydroxyflavone, has been identified as a noncompetitive inhibitor of CYP2C9. However, specific inhibitory constants (Kᵢ) or IC₅₀ values for this compound's interaction with CYP2C9 have not been reported in the searched scientific sources.

Enzyme Inhibition Data for this compound

No specific data is available in the searched scientific literature.

Potential for Antiparasitic Activity

The potential antiparasitic activity of this compound has not been specifically documented in the available research. While the broader class of flavonoids has been explored for a range of pharmacological effects, including activity against various parasites, dedicated studies on the efficacy of this particular chlorinated flavone against parasitic organisms are not found in the reviewed scientific literature. Consequently, there is no data on its potency or spectrum of activity against any specific parasites.

Antiparasitic Activity Data for this compound

No specific data is available in the searched scientific literature.

Molecular Mechanisms of Action

Signaling Pathway Modulation

6-Chloro-4'-hydroxyflavone and related flavonoid structures are known to influence key cellular signaling cascades that regulate processes such as cell growth, proliferation, and inflammation.

Flavonoids, including structures related to this compound, have demonstrated the ability to modulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. The MAPK/ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the DNA in the cell's nucleus. wikipedia.org This pathway involves a chain of proteins, including MAPKs, that communicate by phosphorylation. wikipedia.org

Research on related compounds provides insight into these mechanisms. For instance, 6-hydroxyflavone (B191506), a structural analog, can activate AKT, ERK 1/2, and JNK signaling pathways, which are known to promote osteoblastic differentiation. biodeep.cn In silico studies also predict that hydroxy-derivatives of flavone (B191248) can interact with the ERK and PI3K/Akt pathways. mdpi.com The ERK MAPK pathway is known to modulate the output of Gq-Rho signaling to control certain behaviors in model organisms. nih.gov By altering the levels and activities of transcription factors, MAPK leads to changes in the transcription of genes essential for the cell cycle. wikipedia.org

The Phosphatidylinositol 3-kinase (PI3K) pathway is one of the most frequently activated signaling routes in human cancers and is a key target for drug design. mdpi.comnih.gov Flavonoids are recognized for their capacity to inhibit a number of protein kinases within different cellular signal pathways, including PI3K. mdpi.com

Studies on structurally similar flavonoids highlight this regulatory role. For example, 2'-hydroxyflavanone (B191500), an active compound found in oranges, has been shown to inhibit the activation of PI3K and Akt signaling in VHL-mutant renal cell carcinoma. oup.com Further research on 2'-hydroxyflavanone demonstrated its ability to suppress signaling of PIK3CA and AKT. nih.gov Theoretical studies support these findings, suggesting that flavones and their hydroxy derivatives have an inhibitory effect on protein kinases and can interact with the PI3K/Akt pathway. mdpi.com

Enzyme and Receptor Interactions

The compound's mechanisms of action also involve direct interactions with specific enzymes and receptors, leading to the modulation of their activity.

Flavones have been extensively studied for their activity at the benzodiazepine (B76468) (BZ) site of the type-A γ-aminobutyric acid (GABAA) receptor. researchgate.net GABAA receptors are ligand-gated ion channels that are major targets for therapeutic agents used in the treatment of anxiety and sleep disorders. researchgate.netnih.gov These receptors can be allosterically modulated by various compounds, including benzodiazepines, which bind to a site distinct from the primary GABA binding site. scispace.com

The substitution at position 6 of the flavone structure is a critical determinant of efficacy at the GABAA receptor. researchgate.net Studies comparing flavone analogs have shown that they exhibit different pharmacological properties. researchgate.net For instance, 6-hydroxyflavone partially potentiates GABA-induced currents via the BZ site, an effect that can be blocked by the antagonist flumazenil. researchgate.netnih.gov In contrast, 6-chloroflavone (B190342) has been identified as a neutralizing modulator at GABAA receptors. researchgate.net

Table 1: Interaction of 6-Substituted Flavones with GABAA Receptors

| Compound | Interaction Type | Receptor Site | Reference |

|---|---|---|---|

| 6-Hydroxyflavone | Positive Modulator (Potentiates GABA currents) | Benzodiazepine (BZ) Site | researchgate.netnih.gov |

| 6-Chloroflavone | Neutralizing Modulator | Benzodiazepine (BZ) Site | researchgate.net |

| 6-Bromoflavone (B74378) | Positive Modulator | Benzodiazepine (BZ) Site | researchgate.net |

Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide (NO) in response to inflammatory stimuli. nih.gov While NO has cytoprotective roles, the overexpression of iNOS and subsequent high levels of NO are implicated in the pathophysiology of several inflammatory diseases. nih.gov Consequently, the selective inhibition of iNOS is considered an effective therapeutic approach. nih.gov

Flavonoids are a class of compounds known to possess anti-inflammatory properties, partly through the inhibition of iNOS. semanticscholar.orgthieme-connect.com For example, the flavonoid naringenin (B18129) has been shown to down-regulate the expression of iNOS. chemfaces.com Synthetic biflavonoids have also demonstrated inhibitory activity against iNOS-mediated NO production, at least in part by down-regulating iNOS expression. nih.gov This suggests a common mechanism among flavonoids to modulate inflammatory pathways involving iNOS. thieme-connect.com

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases involved in the metabolism of a vast number of endogenous and exogenous compounds, including drugs and environmental carcinogens. mdpi.comnih.gov Flavonoids are well-known to interact with these enzymes, acting as either inhibitors or inducers of their activity. mdpi.comnih.gov These interactions are a primary source of food/herb-drug interactions. nih.govscience.gov

Specifically, flavonoids can modulate the activity of CYP family 1 enzymes (1A1, 1A2, 1B1) and CYP3A4. nih.govnih.gov Research has shown that 6-hydroxyflavone can activate the metabolism of certain drugs by CYP3A4. nih.gov Furthermore, studies on the oxidation of various flavones and flavanones by human liver microsomes have implicated CYP enzymes in their metabolism. vanderbilt.edu The interaction of flavonoids with CYP enzymes can alter the metabolic activation of procarcinogens or the detoxification and elimination of carcinogens. nih.gov

Protein Interaction and Conformational Changes

The interaction of flavonoids with proteins is a critical determinant of their biological activity, influencing their transport, bioavailability, and ability to modulate cellular targets.

Non-Covalent Binding to Proteins (e.g., Hemoglobin)

While direct studies on this compound are limited, research on the structurally related compound 6-hydroxyflavone provides insight into how this class of molecules interacts with proteins such as hemoglobin. Studies on the binding of 6-hydroxyflavone with bovine hemoglobin (BHb) indicate a static quenching mechanism, meaning a non-fluorescent complex is formed between the flavonoid and the protein. nih.gov The binding is characterized by a binding constant (K_b) of 2.874 (±0.863) x 10⁴ M⁻¹ at 298K. nih.gov Thermodynamic analysis suggests that hydrophobic forces and hydrogen bonding are the primary drivers of this interaction. nih.gov Molecular docking and displacement studies with 8-anilino-1-naphthalenesulfonic acid (ANS) further confirm that these flavonoids bind within a hydrophobic pocket of the hemoglobin molecule. nih.gov

Table 1: Binding Parameters of 6-Hydroxyflavone with Bovine Hemoglobin

| Parameter | Value (at 298K) |

|---|---|

| Binding Constant (K_b) | 2.874 (±0.863) x 10⁴ M⁻¹ |

| Binding Mechanism | Static Quenching |

Data sourced from studies on the related compound 6-hydroxyflavone. nih.gov

Induced Conformational Changes in Biological Macromolecules

The binding of flavonoids to proteins can induce significant changes in the protein's three-dimensional structure, thereby altering its function. For instance, the interaction of 6-hydroxyflavone with bovine hemoglobin has been shown to cause conformational changes around the protein's tryptophan residues. nih.gov Further analysis using circular dichroism (CD) and Fourier-transform infrared spectroscopy (FT-IR) revealed that the binding of 6-hydroxyflavone leads to an increase in the α-helical content of the hemoglobin protein. nih.gov This alteration in secondary structure demonstrates the ability of the flavonoid to modulate the conformation of biological macromolecules upon binding. nih.gov

Cellular and Molecular Targets in Disease Models

In various disease models, particularly cancer and viral infections, this compound and its close analogs have been shown to interact with specific cellular and molecular targets, influencing disease progression.

Impact on Cell Cycle and Apoptosis Pathways

Research on structurally similar compounds highlights the potential of chlorinated flavonoids to interfere with cancer cell proliferation by targeting the cell cycle and inducing apoptosis (programmed cell death). The synthetic flavanone (B1672756) derivative, 4'-chloroflavanone (B1207093), which shares the 4'-chloro substitution but differs in the saturation of the C-ring, has been shown to inhibit the proliferation of human breast cancer cells (MCF-7 and MDA-MB-453). researchgate.netthieme-connect.com Exposure to this compound causes cell cycle arrest at the G1/S phase transition. researchgate.netthieme-connect.com This cell cycle disruption is associated with a decrease in the expression of cyclin-dependent kinase 4 (CDK4) and cyclin D. researchgate.netthieme-connect.com Furthermore, 4'-chloroflavanone induces apoptosis, which is characterized by an increase in the expression of cytochrome c. researchgate.netthieme-connect.com

Modulation of Tumor Suppressor Genes (e.g., p53)

Tumor suppressor genes play a crucial role in preventing cancer by controlling cell growth and division. The p53 gene is a key tumor suppressor, often referred to as "the guardian of the genome." Studies on 4'-chloroflavanone indicate that its ability to induce cell cycle arrest in human breast cancer cells is linked to the activation of p53. researchgate.netthieme-connect.com The activation of p53 leads to an increase in its downstream target, p21Cip1, a protein that enforces the cell cycle checkpoint. researchgate.netthieme-connect.com Additionally, in silico studies on 6-hydroxyflavone predict that it may increase the expression of the TP53 gene, suggesting that the flavone backbone itself may contribute to this activity. mdpi.comnih.gov Quercetin, another flavonoid, has been shown to mediate the downregulation of mutant p53 in a human breast cancer cell line. wur.nl

Effects on Viral Replication Processes

Certain chlorinated flavone derivatives have demonstrated significant antiviral properties by inhibiting viral replication. nih.gov Research has shown that compounds such as 6-chloro-3-hydroxyflavone-4'-carboxylic acid and 6-chloro-4'-oxazolinyl flavanone exhibit strong inhibitory effects against Poliovirus type-2 (PV-2) and Human Rhinovirus type 1B (HRV-1B). nih.gov The mechanism of action is the inhibition of viral replication, as observed through plaque reduction assays in HeLa cell cultures. nih.govresearchgate.net

Table 2: Antiviral Activity of 6-Chloro-flavone Derivatives

| Compound | Virus | Cell Line | Activity (IC₅₀) | Mechanism |

|---|---|---|---|---|

| 6-chloro-3-hydroxyflavone-4'-carboxylic acid | Poliovirus type-2 (PV-2) | HeLa | 1.91 μM nih.gov | Inhibition of viral replication nih.gov |

| 6-chloro-4'-oxazolinyl flavanone | Poliovirus type-2 (PV-2) | HeLa | 2.791 μM nih.gov | Inhibition of viral replication nih.gov |

Modulation of Leukocyte-Endothelial Cell Interactions

The accumulation of leukocytes at sites of inflammation is a critical process involving a complex sequence of adhesive interactions between leukocytes and the vascular endothelium. This process is primarily mediated by the expression of various cell adhesion molecules (CAMs) on the surface of both endothelial cells and leukocytes. The key families of molecules involved are selectins, which mediate the initial tethering and rolling of leukocytes, and the immunoglobulin superfamily (including ICAM-1 and VCAM-1), which, in conjunction with integrins on leukocytes, facilitates firm adhesion and subsequent transmigration across the endothelial barrier. nih.govamegroups.cn Inflammatory stimuli, such as cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), can significantly upregulate the expression of these adhesion molecules on endothelial cells, thereby promoting leukocyte recruitment. nih.govnih.gov

Research has indicated that certain flavonoids can interfere with this inflammatory cascade by modulating the expression of these critical adhesion molecules. This compound has been identified as a compound that can inhibit the induced expression of Intercellular Adhesion Molecule-1 (ICAM-1). koreascience.kr ICAM-1, a member of the immunoglobulin superfamily, is expressed on the surface of endothelial cells and plays a crucial role in the firm adhesion of leukocytes. nih.govnih.gov Its expression can be induced by pro-inflammatory cytokines, and its upregulation is a key factor in the inflammatory response. nih.govoncotarget.com

Studies have shown that this compound can suppress the expression of ICAM-1 that is induced by inflammatory mediators. koreascience.kr This inhibitory effect on ICAM-1 expression suggests that this compound can disrupt the process of leukocyte-endothelial cell adhesion, a key step in the inflammatory response. By reducing the levels of ICAM-1 on endothelial cells, the compound can decrease the firm attachment of leukocytes, thereby potentially mitigating the inflammatory process.

The interaction between leukocytes and the endothelium is a multi-step process. amegroups.cn Initially, leukocytes loosely adhere to the endothelial surface and begin to roll, a process primarily mediated by selectins. amegroups.cn This is followed by a more stable, firm adhesion, which is largely dependent on the interaction between integrins on the leukocyte surface and ICAMs, such as ICAM-1 and Vascular Cell Adhesion Molecule-1 (VCAM-1), on the endothelial cells. amegroups.cnnih.gov VCAM-1, another member of the immunoglobulin superfamily, is also induced by inflammatory cytokines and plays a significant role in the adhesion of various leukocyte types, including lymphocytes and monocytes. nih.govnih.gov The modulation of these adhesion molecules is a key target for anti-inflammatory therapies.

While direct studies on the effect of this compound on VCAM-1 are not extensively detailed in the provided context, the known inhibitory action on ICAM-1 expression points towards a significant mechanism for attenuating inflammation. koreascience.kr The ability to downregulate the expression of this key adhesion molecule highlights the potential of this compound to interfere with the recruitment of leukocytes to inflamed tissues.

Structure Activity Relationship Sar Studies

Influence of Halogenation at Position 6 on Biological Activity

Halogenation at the 6-position has been shown to be a critical factor in the binding affinity of flavones to various receptors, most notably the benzodiazepine (B76468) binding site of the GABA-A receptor. nih.govtandfonline.com

GABA-A Receptor Binding: Synthetic flavone (B191248) derivatives are recognized as ligands for the benzodiazepine binding sites (BDZ-BSs) of the GABA-A receptor. conicet.gov.ar The compound 6-chloro-3'-nitroflavone, for instance, is a potent ligand that inhibits the binding of [3H]flunitrazepam to rat cerebral cortex membranes with a high affinity (Ki of 6.68 nM). nih.govconicet.gov.ar This suggests that the presence of chlorine at the 6-position contributes significantly to this strong interaction. Studies on a series of flavone derivatives have shown that electronegative groups are often essential for activity at classical benzodiazepine receptors. uchile.cl

Antagonistic Profile: Despite its high binding affinity, 6-chloro-3'-nitroflavone acts as an antagonist at the benzodiazepine binding site. nih.govconicet.gov.ar It does not potentiate GABA-activated chloride currents on its own but effectively blocks the potentiation caused by diazepam. nih.gov This indicates that while the 6-chloro substitution enhances binding, it results in a molecule that occupies the receptor without eliciting the typical downstream effects of an agonist. nih.govconicet.gov.ar

The chlorination at position 6 influences the efficacy of the flavone in various biological models, including anticancer, anti-inflammatory, and antimicrobial assays.

Anticancer and Antiangiogenic Activity: Halogenated flavones have demonstrated potential as anticancer agents. reading.ac.uk Specifically, the presence of a 4-aminophenoxy group at the sixth position of the A-ring has been found to be beneficial for cancer-selective cytotoxicity. encyclopedia.pub In studies on angiogenesis, a key process in cancer growth, some halogenated flavones have shown significant inhibitory effects on endothelial cell tube formation and migration. nih.gov

Anti-inflammatory and Antimicrobial Effects: Chlorinated flavonoids can modulate inflammatory processes. researchgate.net For example, 6-chloro-8-nitroflavone has demonstrated potent inhibitory activity against pathogenic bacteria. mdpi.com Chlorflavonin, a chlorine-containing flavonoid, was the first of its kind to be identified as an antifungal antibiotic. nih.govicm.edu.pl Furthermore, for the inhibition of the enzyme casein kinase 2 (CK-2), which is involved in the cell cycle, the presence of chlorine or bromine at the 6-position is considered beneficial. encyclopedia.pub

Antiviral Properties: A derivative, 6-chloro-3-hydroxyflavone-4'-carboxylic acid, showed strong inhibitory activity against poliovirus type-2.

The type of halogen at the 6-position (Fluorine, Chlorine, Bromine, Iodine) has a differential impact on the biological activity of flavones.

Receptor Modulation: For GABA-A receptors, the substituent at the 6-position is a key determinant of efficacy. researchgate.net While 6-bromoflavone (B74378) acts as a positive modulator (agonist), 6-fluoroflavone (B74384) and 6-chloroflavone (B190342) are neutralizing modulators (antagonists). tandfonline.comresearchgate.net It has been suggested that a larger volume of the substituent at the 6-position favors positive modulator activity. researchgate.net 6-bromoflavone binds to central benzodiazepine receptors with a Ki of 70 nM and exhibits clear anxiolytic activity. nih.gov

Antimicrobial and Anticancer Activity: In terms of antitumor activity, studies on chromene–chalcone (B49325) hybrids have shown that brominated compounds are superior to their chlorinated and fluorinated counterparts. encyclopedia.pub For antibacterial activity against S. aureus and E. coli, the potency of tricyclic flavonoids with halogen substituents increases in the order of F < Cl < Br < I, suggesting that the size of the halogen is a more critical factor than its polarity.

| Halogen at Position 6 | GABA-A Receptor Activity | Relative Anticancer/Antimicrobial Potency |

| Fluorine (F) | Neutralizing Modulator tandfonline.comresearchgate.net | Lower encyclopedia.pub |

| Chlorine (Cl) | Neutralizing Modulator tandfonline.comresearchgate.net | Moderate encyclopedia.pub |

| Bromine (Br) | Positive Modulator tandfonline.comresearchgate.net | Higher encyclopedia.pub |

| Iodine (I) | - | Highest (in some antimicrobial studies) |

Role of Hydroxyl Group at Position 4' on Biological Activity

The hydroxyl (-OH) group at the 4'-position of the B-ring is a crucial structural feature for the biological activities of many flavonoids, including its contribution to antioxidant and anti-inflammatory effects.

The 4'-hydroxyl group is a key player in the free-radical scavenging and anti-inflammatory properties of flavones.

Antioxidant Activity: The antioxidant capacity of flavonoids is strongly linked to the presence and position of hydroxyl groups. The 4'-OH group is critical for scavenging free radicals. This hydroxyl group enhances the electron density of the B-ring, which facilitates the donation of a hydrogen atom to neutralize reactive oxygen species, thereby protecting cells from oxidative damage. However, it's noted that dihydroxy derivatives, such as those with a catechol structure (3',4'-dihydroxy) in the B-ring, often exhibit superior antioxidant activity compared to monohydroxyflavones.

Anti-inflammatory Effects: 4'-Hydroxyflavone (B191507) has demonstrated anti-inflammatory properties by modulating various inflammatory pathways. It can inhibit the production of pro-inflammatory cytokines and reduce the activation of key regulators of inflammation like nuclear factor kappa B (NF-κB). Studies have shown that hydroxy derivatives of flavones are generally more potent anti-inflammatory agents than their corresponding methoxy (B1213986) derivatives.

Altering the 4'-hydroxyl group, for example, through methylation to a methoxy (-OCH3) group, can significantly change the pharmacological profile of the flavone.

Bioavailability and Stability: O-methylation of flavonoids can increase their hydrophobicity, which may improve their absorption, membrane transport capacity, and metabolic stability. maxapress.com This enhanced bioavailability can lead to different or more potent biological effects in vivo. maxapress.com Methoxyflavones have been shown to have higher metabolic stability than their corresponding hydroxyflavones. nih.gov

Antioxidant Activity: The conversion of a hydroxyl group to a methoxy group generally reduces the antioxidant activity in vitro. nih.gov This is because the methoxy group is not as effective at donating a hydrogen atom to scavenge free radicals compared to the hydroxyl group.

Neuroprotective and Anticancer Effects: While methoxyflavones may have lower antioxidant activity, they have shown protective effects in other contexts. For instance, 4'-methoxyflavone (B190367) and 3',4'-dimethoxyflavone (B191118) have demonstrated neuroprotective effects by inhibiting parthanatos, a form of cell death. nih.gov In some cancer models, methoxyflavones protected cells against stress-induced cell death where hydroxyflavones were ineffective. nih.gov Conversely, in other studies, derivatives of 4'-hydroxyflavone exhibited more significant anti-proliferative effects on breast cancer cell lines compared to their methoxy counterparts. Acacetin (5,7-dihydroxy-4'-methoxyflavone) is a known 4'-O-methylated flavone with reported anticancer and anti-inflammatory activities. tjnpr.orgnrfhh.com

| Compound | Functional Group at 4' | Key Pharmacological Attributes |

| 4'-Hydroxyflavone | Hydroxyl (-OH) | Potent antioxidant and anti-inflammatory activity in vitro. |

| 4'-Methoxyflavone | Methoxy (-OCH3) | Increased metabolic stability and bioavailability, potential neuroprotective effects. maxapress.comnih.gov |

Spatial Orientation and Conformational Dynamics in SAR

In contrast, other flavonoid classes like flavanones have a non-planar C ring, leading to a different spatial arrangement and, consequently, different biological profiles. acs.org For the flavone class, the rotational barrier around the C2–C1′ bond is significant, with high energy associated with non-planar conformations. acs.org The planarity of protonated flavone structures is stabilized by the interaction between the heterocyclic oxygen atom (O1) and the hydrogen on the B ring at the C6' position. researchgate.net This interaction helps maintain a co-planar arrangement of the rings, which is often crucial for activity.

| Torsion Angle | Definition | Significance |

|---|---|---|

| τ (tau) | O1–C2–C1′–C6′ | Determines the orientation of the B ring relative to the A and C rings, impacting molecular planarity. acs.orgresearchgate.net |

| ω (omega) | C9–O1–C2–C3 | Defines the conformation within the heterocyclic C ring. acs.org |

| ϕ (phi) | C10–C4–C3–C2 | Also defines the conformation within the heterocyclic C ring. acs.org |

The dipole moment of a molecule, which arises from the unequal distribution of electron density, plays a significant role in its biological interactions. Flavones and flavonols have been found to possess the largest dipole moments among the major flavonoid classes. acs.orgresearchgate.net A high dipole moment can enhance interactions with polar residues in a protein's binding pocket and improve water solubility, which can affect bioavailability.

| Property | Typical Value/Observation | Relevance to Biological Activity |

|---|---|---|

| Dipole Moment | High for flavone structures. acs.org | Influences solubility and interactions with polar biological targets. science.gov |

| O1—H(C6') Distance | ~2.40 Å in planar flavones. researchgate.net | Indicates a stabilizing interaction that promotes the planar conformation necessary for certain activities. researchgate.net |

Comprehensive SAR of Flavone Scaffold Modifications

The specific type and position of substituents on the flavone scaffold are paramount in defining the compound's biological activity and target specificity. The chloro group at the C-6 position and the hydroxyl group at the C-4' position of 6-Chloro-4'-hydroxyflavone are key modulators of its chemical properties and biological function.

The number and location of hydroxyl (-OH) groups on the flavone skeleton are critical for many of its biological effects, including antioxidant and enzyme-inhibitory activities.

Antioxidant Activity : The presence of a 4'-OH group is considered a significant feature for free-radical scavenging activity. uclan.ac.uk Flavonoids containing a 3',4'-dihydroxy pattern (a catechol group) in the B ring are often potent pro-oxidants and antioxidants. wur.nl

Enzyme Inhibition : Different hydroxylation patterns can lead to varied and selective inhibition of enzymes. For instance, in the context of Cytochrome P450 (CYP450) enzymes, 5-hydroxyflavone (B191505) and 5,7-dihydroxyflavone show higher inhibitory activity towards CYP1A2, whereas 7-hydroxyflavone (B191518) exhibits greater selectivity for CYP1A1. mdpi.com

Antibacterial Activity : The substitution pattern is also crucial for antimicrobial effects. QSAR studies have revealed that for good antibacterial activity, hydroxyl groups are often required at specific positions, while their presence at other positions, such as C-6, can diminish the effect. mdpi.com

| Hydroxyl Group Position | Effect on Biological Activity | Example Target/Activity |

|---|---|---|

| 4'-OH | Significant for antioxidant/radical scavenging effects. uclan.ac.uk | Free radical scavenging |

| 5-OH and 7-OH | Increase inhibitory activity and selectivity for CYP1A2. mdpi.com | Cytochrome P450 1A2 |

| 3-OH and 7-OH | Show greater selectivity in inhibiting CYP1A1 over CYP1A2. mdpi.com | Cytochrome P450 1A1 |

| 6-OH | Can lower antibacterial activity. mdpi.com | Antibacterial action |

Beyond hydroxylation, other substituents like halogens, methoxy groups, and alkyl chains profoundly influence how a flavone interacts with specific biological targets. The 6-chloro and 4'-hydroxy substitutions on the target compound create a unique electronic and steric profile that dictates its interactions.

Cytochrome P450 Inhibition : Flavonoids are well-known inhibitors of CYP450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. mdpi.com The specific substitutions determine the potency and selectivity of this inhibition. For example, introducing a 4'-methoxy group into 5,7-dihydroxyflavone yields an active inhibitor of CYP1B1. mdpi.com The chlorine atom at the C-6 position of this compound, being an electron-withdrawing group, would be expected to modulate the electron density of the A ring and influence its binding to targets like P450s.

Antitrypanosomal/Antileishmanial Activity : SAR studies on flavonoids for antiparasitic activity have highlighted the importance of the substitution pattern. thegoodscentscompany.com While specific data on this compound is limited, studies on related analogues provide insights into how substitutions direct activity against these pathogens.

| Substituent & Position | Effect | Biological Target |

|---|---|---|

| 4'-Methoxy on a 5,7-dihydroxyflavone core | Yields active inhibitors. mdpi.com | Cytochrome P450 1B1 |

| 3'-Propargyloxy | Potent and selective inhibition. mdpi.com | Cytochrome P450 1A1 |

| 4'-Chloro on a 3-hydroxyflavone (B191502) core | Weakly perturbs electron distribution but maintains the core framework for ESIPT. researchgate.net | General molecular interactions |

Computational Approaches and in Silico Investigations

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

Ligand-Protein Interaction Analysis

While specific docking studies for 6-chloro-4'-hydroxyflavone against a broad array of proteins are not extensively documented, the interactions of similar flavonoids with key biological targets have been investigated, offering insights into its potential behavior.

Cyclooxygenase-2 (COX-2): Flavonoids are known to interact with the COX-2 enzyme, a key player in inflammation. Docking studies of various flavones reveal that they typically bind within the hydrophobic channel of the COX-2 active site. Key interactions often involve hydrogen bonding with residues such as TYR 385 and SER 530, and hydrophobic interactions with residues like VAL 523. japer.in For this compound, the 4'-hydroxyl group would be expected to act as a hydrogen bond donor, while the chlorine atom at the 6-position could enhance hydrophobic interactions or form halogen bonds, potentially influencing its binding orientation and affinity.

Phosphoinositide 3-kinase α (PI3Kα): PI3Kα is a crucial enzyme in cell signaling pathways, and its overactivation is linked to cancer. Flavonoids have been explored as PI3Kα inhibitors. Docking studies of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which share some structural similarities with this compound, have shown that these molecules can occupy the PI3Kα binding site and interact with key residues. mdpi.com It is plausible that this compound could also fit into the ATP-binding pocket of PI3Kα.

Bovine Hemoglobin (BHb): The interaction of flavonoids with transport proteins like hemoglobin is important for understanding their bioavailability and distribution. Studies on the binding of 6-hydroxyflavone (B191506) with bovine hemoglobin have shown that interactions are primarily driven by hydrophobic forces and hydrogen bonds, leading to the formation of a stable complex. researchgate.net The chlorine atom in this compound would likely enhance its hydrophobic character, potentially leading to a strong interaction with the hydrophobic pockets of BHb.

GABAA Receptors: Flavonoids are known to modulate the activity of GABAA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. Some flavones bind to the benzodiazepine (B76468) site of the GABAA receptor. For instance, 6-chloro-3'-nitroflavone has been shown to be a potent ligand for this site. nih.gov While the substitution pattern is different, it suggests that the 6-chloro substitution on the flavone (B191248) backbone is compatible with binding to this receptor.

Beta-secretase 1 (BACE1): BACE1 is a key enzyme in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. Flavonoids have been investigated as BACE1 inhibitors. Molecular docking studies have shown that flavonoids can bind to the active site of BACE1, with hydroxyl groups often forming hydrogen bonds with the catalytic aspartate residues. nih.govnih.gov The 4'-hydroxyl group of this compound could potentially engage in similar interactions.

Estrogen Receptor α (ERα): As a nuclear receptor, ERα is a significant target in the treatment of hormone-dependent cancers. Many flavonoids exhibit affinity for ERα. The binding is typically characterized by hydrophobic interactions with the ligand-binding pocket and hydrogen bonds with key residues like Glu353 and Arg394. The planar structure of the flavone core is well-suited for the hydrophobic pocket of ERα.

Prediction of Binding Affinities and Modes

The binding mode describes the specific orientation and conformation of the ligand within the protein's active site, including the key intermolecular interactions. For this compound, the 4'-hydroxyl group is a likely hydrogen bond donor, and the carbonyl group on the C-ring can act as a hydrogen bond acceptor. The chlorinated A-ring and the B-ring contribute to the hydrophobic interactions.

| Target Protein | Key Interacting Residues (Hypothetical) | Predicted Interaction Types |

| COX-2 | TYR 385, SER 530, VAL 523 | Hydrogen Bonding, Hydrophobic Interactions |

| PI3Kα | VAL 851, LYS 802 | Hydrogen Bonding, Hydrophobic Interactions |

| BHb | Hydrophobic pocket residues | Hydrophobic Interactions, Hydrogen Bonding |

| GABAA Receptor | Residues in the benzodiazepine binding site | Hydrophobic and Electrostatic Interactions |

| BACE1 | Catalytic Dyad (ASP 32, ASP 228) | Hydrogen Bonding |

| ERα | GLU 353, ARG 394, Hydrophobic pocket residues | Hydrogen Bonding, Hydrophobic Interactions |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. This technique provides detailed information on the conformational changes and stability of ligand-protein complexes in a simulated biological environment.

Conformational Stability and Dynamic Behavior in Biological Environments